4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid
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Overview
Description
4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid is a complex organic compound with the molecular formula C25H34O6 It is a derivative of pregnane, a steroid nucleus, and contains multiple functional groups, including ketones and carboxylic acids
Preparation Methods
The synthesis of 4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid involves several steps. One common synthetic route starts with the precursor pregn-4-ene-3,20-dione. The process typically involves the following steps:
Oxidation: The precursor undergoes oxidation to introduce the necessary ketone groups.
Esterification: The intermediate product is then esterified to form the butyric acid ester.
Hydrolysis: The ester is hydrolyzed to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid can undergo various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Scientific Research Applications
4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex steroid derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related treatments.
Mechanism of Action
The mechanism of action of 4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid involves its interaction with specific molecular targets in the body. It may bind to steroid receptors, modulating their activity and influencing various biological pathways. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interact with enzymes involved in steroid metabolism .
Comparison with Similar Compounds
4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid can be compared with other similar compounds, such as:
Pregn-4-ene-3,20-dione: A precursor in its synthesis, differing by the absence of the butyric acid ester group.
21-Hydroxypregn-4-ene-3,20-dione: Another steroid derivative with hydroxyl groups at different positions.
Pregn-4-ene-7,21-dicarboxylic acid:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
23655-69-8 |
---|---|
Molecular Formula |
C25H34O6 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-[(10R,14S,15R)-15-acetyl-10,14-dimethyl-7-oxo-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-17-yl]propanoic acid |
InChI |
InChI=1S/C25H34O6/c1-15(26)24-12-13-25(31-21(30-24)7-6-20(28)29)19-5-4-16-14-17(27)8-10-22(16,2)18(19)9-11-23(24,25)3/h14,18-19,21H,4-13H2,1-3H3,(H,28,29)/t18?,19?,21?,22-,23+,24-,25?/m0/s1 |
InChI Key |
AXWLQRRFZXEYQQ-ZSCVXFOJSA-N |
Isomeric SMILES |
CC(=O)[C@@]12CCC3([C@@]1(CCC4C3CCC5=CC(=O)CC[C@]45C)C)OC(O2)CCC(=O)O |
Canonical SMILES |
CC(=O)C12CCC3(C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)CCC(=O)O |
Origin of Product |
United States |
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